5-(3-Chloropropyl)-3-methylisoxazole
Overview
Description
5-(3-Chloropropyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloropropyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with 3-chloropropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-methylisoxazole is treated with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-3-methylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include 5-(3-azidopropyl)-3-methylisoxazole, 5-(3-thiopropyl)-3-methylisoxazole, and 5-(3-alkoxypropyl)-3-methylisoxazole.
Oxidation: Products include various oxidized derivatives depending on the oxidizing agent used.
Reduction: The major product is 5-(3-propyl)-3-methylisoxazole.
Scientific Research Applications
5-(3-Chloropropyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-3-methylisoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloropropyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)-5-methylisoxazole: Similar structure but with different substitution pattern.
5-(3-Bromopropyl)-3-methylisoxazole: Bromine instead of chlorine in the propyl group.
5-(3-Iodopropyl)-3-methylisoxazole: Iodine instead of chlorine in the propyl group.
Uniqueness
5-(3-Chloropropyl)-3-methylisoxazole is unique due to the specific positioning of the chloropropyl and methyl groups on the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCXMQDJNSMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435575 | |
Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-76-9 | |
Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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